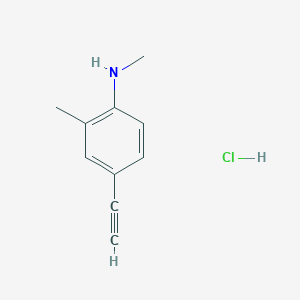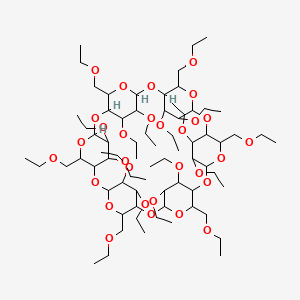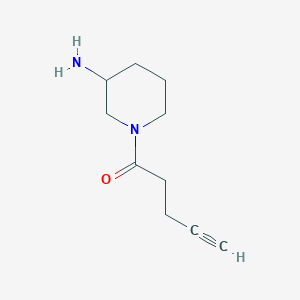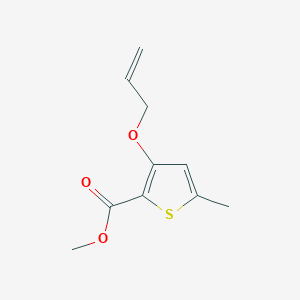
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is an organic compound that belongs to the class of malonic esters. Malonic esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. This particular compound features a benzyl ester and an iodomethyl ester group, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester typically involves the alkylation of malonic acid derivatives. The process begins with the deprotonation of a di-ester of malonic acid using a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide, with subsequent hydrolysis and decarboxylation steps to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form enols, which can tautomerize to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, alkyl halides, and strong acids or bases for hydrolysis. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions include substituted acetic acids, enols, and various derivatives depending on the nucleophiles used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly in the synthesis of barbiturates and anticonvulsants.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester involves its ability to form enolates upon deprotonation. These enolates act as nucleophiles in various reactions, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Another malonic ester used in similar synthetic applications.
Acetoacetic Ester: Used in the synthesis of alkylated ketones and shares similar reaction mechanisms.
Uniqueness
2,2-Dimethyl-malonic acid benzyl ester iodomethyl ester is unique due to its specific ester groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution and decarboxylation reactions makes it a valuable intermediate in the preparation of diverse chemical compounds .
Eigenschaften
Molekularformel |
C13H15IO4 |
|---|---|
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
3-O-benzyl 1-O-(iodomethyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15IO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
YDFZMDZNEIWMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-O-benzyl 7a-O-ethyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B12067355.png)


![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)



![[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)



![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)


